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Compound of Interest

Compound Name: Hexaphenyldisilane

Cat. No.: B072473 Get Quote

Hexaphenyldisilane (HPDS), a crystalline organosilicon compound with the formula (C₆H₅)₃Si-

Si(C₆H₅)₃, is a significant material in the landscape of advanced electronics and materials

science.[1] Characterized by a stable silicon-silicon sigma (σ) bond flanked by six phenyl rings,

HPDS possesses remarkable thermal stability, a high melting point (368-370 °C), and unique

electronic properties derived from σ-π conjugation.[1][2] While the term "dopant" in organic

electronics typically refers to molecules that facilitate charge transfer to or from a host

semiconductor matrix, HPDS does not function as a conventional molecular dopant.[3][4] Its

primary and more established role is that of a high-purity, stable precursor for the synthesis and

deposition of silicon-containing thin films and as a foundational building block for novel charge-

transporting materials.[1]

This guide provides an in-depth exploration of the theoretical underpinnings and practical

applications of HPDS in fabricating materials for electronic devices. We will detail its

physicochemical properties, discuss its role as a precursor in deposition processes, provide

step-by-step protocols for its use, and outline methods for characterizing the resulting

materials.

Part 1: Physicochemical Properties and Theoretical
Framework
The utility of HPDS in electronic material fabrication is rooted in its distinct molecular structure

and properties. The central Si-Si bond, with a length of approximately 2.38 Å, is sterically

shielded by the bulky phenyl groups, contributing to its high thermal stability.[2] This stability is
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crucial for processes like thermal evaporation and chemical vapor deposition (CVD), where

precursor integrity at high temperatures is paramount.

Property Value Reference(s)

CAS Number 1450-23-3 [1][5]

Molecular Formula C₃₆H₃₀Si₂ [1][5]

Molecular Weight 518.81 g/mol [1][5]

Appearance
White to off-white crystalline

solid
[1]

Melting Point 368 - 370 °C [1]

Purity ≥ 97% (GC) [1]

Crystal Structure
Orthorhombic, Space Group

P2₁2₁2₁
[2]

The Concept of σ-π Conjugation in HPDS
Unlike traditional π-conjugated organic semiconductors, the electronic behavior of HPDS is

influenced by the interaction between the electrons in the Si-Si σ-bond and the π-systems of

the phenyl rings. This "σ-π conjugation" allows for delocalization of electron density, influencing

the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular

Orbital (LUMO).[6] The HOMO is associated with the Si-Si σ-bond, while the LUMO is typically

associated with the π* orbitals of the phenyl rings. The energy difference between these

frontier orbitals, known as the HOMO-LUMO gap, is substantial, positioning HPDS as a wide-

bandgap material.[7][8] This large gap makes it unsuitable for acting as a dopant (which

requires energy levels closely aligned with the host material for efficient charge transfer) but

ideal as a stable, electronically inert precursor or as a component in a wide-bandgap host

system.[9][10]
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Caption: Molecular structure of HPDS and σ-π conjugation.

Part 2: Applications and Experimental Protocols
The primary application of HPDS in electronics is as a precursor for depositing silicon-

containing thin films, which can function as dielectric, passivation, or semiconducting layers.

Application: Precursor for Plasma-Enhanced Chemical
Vapor Deposition (PECVD) of Silicon Carbide (SiC) Films
HPDS is an excellent single-source precursor for SiC films because it contains both silicon and

carbon in a defined stoichiometric ratio, and its high volatility allows for efficient transport into a
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deposition chamber.

Protocol 1: Deposition of Amorphous Silicon Carbide (a-
SiC) Thin Film
This protocol describes a general procedure for depositing an a-SiC thin film on a silicon wafer

using a PECVD system. The causality behind using PECVD is its ability to achieve film

deposition at lower temperatures than traditional CVD by using plasma to energize the

precursor molecules, which is critical for temperature-sensitive substrates.

A. Materials and Equipment

Precursor: Hexaphenyldisilane (≥97% purity)

Substrate: 4-inch silicon wafers, p-type <100>

Carrier Gas: Argon (Ar, 99.999% purity)

Process Gas: Hydrogen (H₂, 99.999% purity)

Equipment:

PECVD reactor with a heated substrate holder and RF power supply

Sublimator/vaporizer for solid-source precursor delivery

Mass flow controllers (MFCs) for gas handling

Vacuum pump system (rotary and turbomolecular pumps)

Standard substrate cleaning station (using RCA-1 and RCA-2 protocol)

B. Step-by-Step Methodology

Substrate Preparation:

Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and

ionic contaminants. This step is critical for ensuring good film adhesion and minimizing
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interface defects.

Dry the wafers under a nitrogen stream and immediately load them into the PECVD load-

lock chamber.

Precursor Handling and System Setup:

Load approximately 1.0 g of HPDS powder into the solid-source sublimator.

Attach the sublimator to the PECVD gas inlet line and gently heat the line to 150 °C to

prevent precursor condensation.

Pump down the reactor to a base pressure below 1 x 10⁻⁶ Torr to eliminate atmospheric

contaminants that could be incorporated into the film.

Deposition Process:

Heat the substrate to the desired deposition temperature (e.g., 350 °C).

Introduce the Ar carrier gas through the sublimator at a flow rate of 20 sccm. Heat the

sublimator to 200-250 °C to generate sufficient HPDS vapor pressure. The choice of

temperature dictates the precursor flow rate and thus the film growth rate.

Introduce H₂ process gas directly into the chamber at a flow rate of 100 sccm. Hydrogen

acts as a scavenger for phenyl groups and helps in forming a stable SiC network.

Allow the chamber pressure to stabilize at the target process pressure (e.g., 500 mTorr).

Initiate the plasma by applying RF power (e.g., 50 W at 13.56 MHz). The plasma

dissociates the HPDS molecules into reactive species.

Maintain these conditions for the desired deposition time (e.g., 30 minutes for a ~100 nm

film).

Post-Deposition:

Turn off the RF power, precursor flow, and substrate heater.
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Allow the substrate to cool to below 100 °C under vacuum before venting the chamber

with nitrogen and removing the sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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